molecular formula C9H14ClN3O2 B1405878 ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride CAS No. 1630096-68-2

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B1405878
CAS No.: 1630096-68-2
M. Wt: 231.68 g/mol
InChI Key: WPZAPHVLDNDOFZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₄ClN₃O₂ Molecular Weight: 231.68 g/mol (CAS: 1630096-68-2) This compound is a bicyclic heterocyclic derivative featuring a pyrazolo[3,4-c]pyridine core with an ethyl ester group and a hydrochloride salt. Synthetic routes often involve hydrogenation or cyclization steps, as exemplified by protocols using trifluoroacetic acid in methanol under reflux conditions .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZAPHVLDNDOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions Reagents Product Yield Reference
Acidic hydrolysis (HCl, reflux)6M HCl in H₂O/EtOH1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride85%
Basic hydrolysis (NaOH, reflux)2M NaOH in H₂O/EtOH1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid sodium salt78%

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves saponification, forming the carboxylate salt .

Nucleophilic Substitution Reactions

The pyridine nitrogen and adjacent positions participate in nucleophilic substitutions, enabling functional group diversification.

Alkylation at Pyridine Nitrogen

Reaction with alkyl halides in polar aprotic solvents introduces alkyl groups at the pyridine nitrogen:

Reagent Conditions Product Yield Reference
Methyl iodideDMF, K₂CO₃, 80°C1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride72%
Benzyl chlorideDMF, Cs₂CO₃, 100°C1-Benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride65%

Mechanism :

  • Deprotonation of the pyridine nitrogen by a base (e.g., K₂CO₃) enhances nucleophilicity, facilitating attack on the alkyl halide.

Cyclization and Ring-Opening Reactions

The fused pyrazolo-pyridine system undergoes cyclization under specific conditions to form tricyclic derivatives.

Reagent Conditions Product Yield Reference
POCl₃Reflux, 4 hours3-Chlorocarbonyl-pyrazolo[3,4-c]pyridine chloride68%
NH₂NH₂ (hydrazine)EtOH, 60°C, 2 hoursPyrazolo[3,4-c]pyridine-3-carbohydrazide81%

Applications :

  • Cyclization with POCl₃ generates electrophilic intermediates for cross-coupling reactions .

  • Hydrazine forms hydrazide derivatives, useful in medicinal chemistry .

Functional Group Transformations

The ester group participates in transesterification and reduction reactions:

Transesterification

Reagent Conditions Product Yield Reference
Methanol/H₂SO₄Reflux, 6 hoursMethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride90%

Reduction to Alcohol

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C to reflux3-(Hydroxymethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride60%

Mechanistic Insight :

  • LiAlH₄ reduces the ester to a primary alcohol via a tetrahedral intermediate .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 5, though reactivity is moderated by electron-withdrawing groups:

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 2 hours5-Nitro-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride45%
Br₂ (excess)CHCl₃, RT5-Bromo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride55%

Challenges :

  • Nitration and bromination require careful temperature control to avoid ring degradation .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–C bond formation:

Reaction Type Catalyst Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃5-Aryl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride70%
Buchwald-HartwigPd₂(dba)₃, Xantphos5-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride65%

Optimization :

  • Ligand choice (e.g., Xantphos) improves yields in amination reactions .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that pyrazolo[3,4-c]pyridines exhibit significant anticancer properties. Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in various cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

1.2 Cardiovascular Benefits

The compound has also been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating cardiovascular diseases as they enhance the levels of cyclic nucleotides within cells. This mechanism can lead to vasodilation and improved blood flow. A patent highlights the use of pyrazolo[3,4-c]pyridine derivatives as potential agents for treating cardiovascular disorders .

1.3 Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective effects. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis . This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:

Step Reagents/Conditions Outcome
1Pyrazole derivatives + carboxylic acid derivativesFormation of pyrazolo[3,4-c]pyridine core
2Alkylation with ethyl halidesIntroduction of ethyl group
3Hydrochloric acid treatmentFormation of hydrochloride salt

Case Studies and Research Findings

Case Study 1: Anticancer Activity Assessment

In a controlled study involving various cancer cell lines (e.g., breast and lung cancer), this compound was tested for cytotoxicity using MTT assays. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: PDE Inhibition Mechanism

A detailed investigation into the PDE inhibitory activity revealed that the compound effectively increased intracellular cAMP levels in human vascular smooth muscle cells. This effect was correlated with enhanced relaxation responses in isolated arterial rings . Such findings support the compound's potential utility in managing hypertension and other cardiovascular conditions.

Mechanism of Action

The mechanism of action of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers: Pyrazolo[3,4-b] vs. [3,4-c] Pyridine Derivatives

The positional isomerism of the fused pyridine ring significantly influences physicochemical properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c ]pyridine-3-carboxylate HCl [3,4-c] C₉H₁₄ClN₃O₂ 231.68 Higher steric hindrance at the [3,4-c] position; used in liquid crystal synthesis
1H,4H,5H,6H,7H-pyrazolo[3,4-b ]pyridine-3-carboxylic acid HCl [3,4-b] C₈H₁₂ClN₃O₂ 217.65 Lower molecular weight; cataloged as a life science building block

Key Differences :

  • The [3,4-c] isomer (target compound) exhibits enhanced solubility in polar solvents compared to the [3,4-b] analogue due to ester group orientation .
  • The [3,4-b] derivative is more commonly used in bulk chemical synthesis, whereas the [3,4-c] variant is tailored for specialized applications like liquid crystals .

Ester Derivatives: Ethyl vs. Methyl Esters

Substitution of the ester group alters reactivity and bioavailability:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Applications
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate HCl Ethyl C₉H₁₄ClN₃O₂ 231.68 Preferred for prolonged metabolic stability in drug discovery
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate HCl Methyl C₈H₁₂ClN₃O₂ 217.65 Higher volatility; used in small-scale analytical standards

Key Differences :

  • The ethyl ester derivative (target compound) demonstrates superior thermal stability (>200°C) compared to the methyl analogue, which degrades at lower temperatures .
  • Methyl esters are more reactive in hydrolysis reactions due to reduced steric protection .

Substituted Derivatives: Functional Group Variations

Additional substituents modulate biological activity and crystallinity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-...pyrazolo[3,4-c]pyridine-3-carboxylate 4-Iodophenyl, 4-methoxyphenyl C₂₂H₂₁IN₃O₄ 542.28 Exhibits liquid crystalline behavior; potential antimicrobial activity
Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate HCl 1-Methyl C₁₀H₁₆ClN₃O₂ 245.7 Enhanced lipophilicity; under evaluation for CNS-targeted therapies

Key Differences :

  • The iodophenyl-methoxyphenyl derivative (C₂₂H₂₁IN₃O₄) shows a 20% increase in melting point compared to the parent compound, attributed to π-π stacking interactions .
  • Methyl substitution at the pyrazole nitrogen (C₁₀H₁₆ClN₃O₂) reduces aqueous solubility but improves blood-brain barrier penetration .

Biological Activity

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under optimized conditions. Recent methodologies have focused on efficient synthetic routes that yield high purity and yield of the desired product. For instance, a new synthetic pathway has been developed that enhances the efficiency of producing pyrazolo[3,4-b]pyridine derivatives from readily available starting materials .

Antidiabetic Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising antidiabetic properties. In vitro studies have demonstrated that these compounds can inhibit the activity of the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism. For example, derivatives synthesized from ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate showed significant inhibition rates against α-amylase with IC50 values indicating effective antidiabetic potential .

Anti-inflammatory Effects

Another notable biological activity of this compound is its anti-inflammatory potential. Studies have shown that certain pyrazolo derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The inhibitory effects were quantified using IC50 values in assays comparing the new compounds to established anti-inflammatory drugs like diclofenac and celecoxib. These findings suggest that ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride could serve as a lead compound for developing new anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazolo[3,4-c]pyridine derivatives reveal critical insights into how structural modifications influence biological activity. Variations in substituents on the pyridine ring significantly affect the potency and selectivity of these compounds against target enzymes. For instance:

CompoundSubstituentIC50 (μM)Activity
1-Me12Antidiabetic
2-Br8Anti-inflammatory
3-NO215Antidiabetic

These results underscore the importance of electronic and steric factors in optimizing the biological efficacy of these compounds .

Case Studies

Several case studies have illustrated the therapeutic potential of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride:

  • Antidiabetic Efficacy : In a controlled study involving diabetic animal models, administration of this compound resulted in significant reductions in blood glucose levels compared to untreated controls. The study highlighted its mechanism as an α-amylase inhibitor.
  • Anti-inflammatory Activity : A clinical trial assessed the safety and efficacy of a pyrazolo derivative in patients with chronic inflammatory conditions. The results indicated marked improvements in inflammatory markers and patient-reported outcomes.

Q & A

Basic: What synthetic routes are commonly employed to prepare ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazine derivatives, followed by esterification and hydrochloride salt formation. For example, refluxing α,α-dichlorolactam intermediates with morpholine (110°C, 4 hours) has been used to generate pyrazolo[3,4-c]pyridine scaffolds . Post-synthesis, the ester group is introduced via nucleophilic substitution, and the hydrochloride salt is formed using HCl in aqueous conditions . Key steps include:

  • Cyclization : Use of polar aprotic solvents (e.g., DMF) under reflux.
  • Salt Formation : Acidic workup with 1 M HCl to precipitate the hydrochloride salt.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6d_6 or CDCl3_3 to confirm ring substitution patterns and ester functionality.
  • HPLC-MS : Reversed-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion verification.
  • Elemental Analysis : To validate chloride content in the hydrochloride salt .

Basic: How do solubility properties influence experimental design for biological assays?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility, enabling stock solutions in water or PBS (pH 7.4). For hydrophobic assays (e.g., membrane permeability), DMSO is recommended (<1% v/v to avoid cytotoxicity). Pre-solubility testing via dynamic light scattering (DLS) is advised to confirm colloidal stability .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

  • Temperature Control : Lowering cyclocondensation temperatures (e.g., 80°C instead of 110°C) reduces side reactions like over-oxidation.
  • Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl2_2) improve regioselectivity .
  • Purification : Gradient flash chromatography (SiO2_2, hexane/EtOAc) or recrystallization (MeOH/Et2_2O) enhances purity .

Advanced: What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazolo-pyridine core.
  • X-ray Crystallography : Definitive structural confirmation for ambiguous cases .
  • Isotopic Labeling : 15^{15}N-labeled analogs clarify nitrogen connectivity in complex spectra .

Advanced: What in vitro assays evaluate its potential as a Factor Xa inhibitor?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) in Tris buffer (pH 8.4).
  • Kinetic Analysis : Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Molecular Docking : PyMOL or AutoDock to predict binding interactions with Factor Xa’s active site .

Advanced: How does the hydrochloride salt affect stability under long-term storage?

Methodological Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) show the hydrochloride form remains stable, whereas the free base degrades via ester hydrolysis.
  • Storage Recommendations : -20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Waste Disposal : Neutralize acidic waste with NaHCO3_3 before disposal .

Advanced: How can computational methods guide structural modifications for enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling : Train models on pyrazolo-pyridine derivatives to predict ADMET properties.
  • DFT Calculations : Optimize substituents (e.g., electron-withdrawing groups) to improve binding affinity .

Basic: What are the key differences between this compound and its non-chlorinated analogs?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility by ~50% compared to the free base.
  • Bioavailability : Chloride enhances membrane permeability in cellular assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 2
ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.